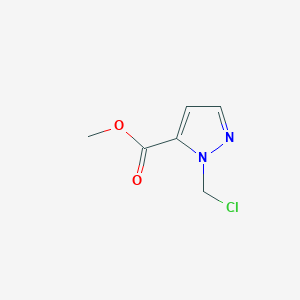

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

CAS No.: 1001499-93-9

Cat. No.: VC2210180

Molecular Formula: C6H7ClN2O2

Molecular Weight: 174.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001499-93-9 |

|---|---|

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 174.58 g/mol |

| IUPAC Name | methyl 2-(chloromethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3 |

| Standard InChI Key | YJAPJBQYSZBBCA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=NN1CCl |

| Canonical SMILES | COC(=O)C1=CC=NN1CCl |

Introduction

Chemical Identity and Structure

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate features a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The compound contains two key functional groups: a chloromethyl group attached to the N1 position and a methyl carboxylate group at the C5 position. This substitution pattern contributes to the compound's unique chemical properties and reactivity profile.

Nomenclature and Identifiers

The compound is recognized through various chemical identifiers that facilitate its classification and identification in chemical databases and literature. The table below presents the key identifiers for methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate:

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 2-(chloromethyl)pyrazole-3-carboxylate |

| Alternative IUPAC Name | Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate |

| CAS Registry Number | 1001499-93-9 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| PubChem CID | 7017470 |

| InChI | InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3 |

| InChIKey | YJAPJBQYSZBBCA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=NN1CCl |

The compound has several synonyms, including "2-chloromethyl-2H-pyrazole-3-carboxylic acid methyl ester" and "methyl 2-(chloromethyl)pyrazole-3-carboxylate," reflecting different naming conventions and structural interpretations .

Structural Characteristics

The structure of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate incorporates several key structural features:

-

A pyrazole core with two adjacent nitrogen atoms

-

A chloromethyl (CH₂Cl) substituent at the N1 position

-

A methyl carboxylate (COOCH₃) group at the C5 position

-

Aromaticity contributed by the pyrazole ring system

These structural elements contribute to the compound's electronic distribution, reactivity patterns, and potential biological activities, making it an interesting subject for chemical research and applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is essential for its proper handling, storage, and application in various contexts.

Physical Properties

The key physical properties of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 174.58 g/mol |

| Physical Appearance | Crystalline solid (typical for similar pyrazole derivatives) |

| Melting Point | Not specified in available sources |

| Boiling Point | Not specified in available sources |

| Solubility | Likely soluble in common organic solvents |

Chemical Reactivity

The chemical reactivity of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is primarily determined by its functional groups:

-

The chloromethyl group (CH₂Cl) serves as an electrophilic center that can participate in nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.

-

The methyl carboxylate group (COOCH₃) can undergo typical ester reactions, including:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to primary alcohols or aldehydes

-

Amidation with amines to form amides

-

-

The pyrazole ring exhibits aromatic character, although its reactivity differs from classical benzene systems due to the presence of the two nitrogen atoms, which alter the electron distribution within the ring.

Applications and Significance

Synthetic Intermediate

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate serves as a valuable synthetic intermediate in organic chemistry. The presence of both the chloromethyl and methyl carboxylate functional groups provides multiple reactive sites for further elaboration, making it useful in the synthesis of more complex molecules.

Analytical Characterization

The characterization of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate can be accomplished through various analytical techniques that provide information about its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide valuable structural information, including:

-

Signals for the pyrazole ring protons

-

A singlet for the methyl ester group (approximately δ 3.8-4.0 ppm)

-

Signals for the chloromethyl group (approximately δ 5.0-5.5 ppm)

¹³C NMR spectroscopy would reveal:

-

Carbon signals for the pyrazole ring

-

Carbonyl carbon of the methyl ester

-

Methyl carbon of the ester group

-

Chloromethyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

-

C=O stretching of the ester group (approximately 1700-1730 cm⁻¹)

-

C-N stretching vibrations

-

C-Cl stretching (approximately 600-800 cm⁻¹)

-

Aromatic ring vibrations

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (174.58 g/mol) and provide fragmentation patterns characteristic of the functional groups present in the molecule.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for:

-

Assessing purity

-

Quantitative analysis

-

Monitoring reactions during synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume